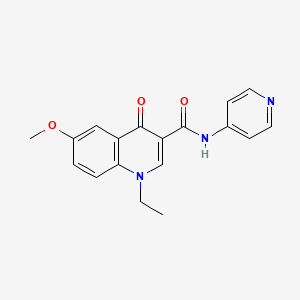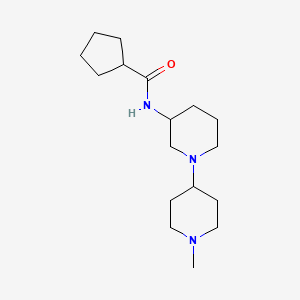
N-(2-ethoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide, also known as ENB-5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide involves its ability to bind to specific targets in cells and modulate their activity. This compound has been shown to bind to the active site of COX-2 and inhibit its activity, thereby reducing the production of prostaglandins. This compound has also been found to bind to the ATP-binding site of Akt and inhibit its activity, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Its anti-inflammatory and analgesic properties are due to its ability to inhibit the activity of COX-2, which reduces the production of prostaglandins. Its anticancer properties are due to its ability to induce apoptosis in cancer cells by inhibiting the activity of the Akt pathway. This compound has also been found to have herbicidal activity by inhibiting the growth of weeds.
Advantages and Limitations for Lab Experiments
N-(2-ethoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its activity can be easily measured using assays such as COX-2 inhibition assays and Akt inhibition assays. However, this compound also has some limitations. Its solubility in water is relatively low, which can make it challenging to work with in aqueous solutions. Additionally, its activity can be affected by factors such as pH and temperature, which can make it challenging to reproduce results.
Future Directions
There are several future directions for research on N-(2-ethoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide. One of the primary areas of research is in the development of novel anti-inflammatory and analgesic drugs based on this compound. Researchers are also exploring the potential use of this compound as a herbicide in agriculture. Additionally, there is ongoing research on the mechanism of action of this compound and its potential use in the treatment of various types of cancer. Finally, researchers are also exploring ways to improve the solubility and stability of this compound to make it more useful for lab experiments and potential applications.
Synthesis Methods
N-(2-ethoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process involving the reaction of 2-ethoxybenzylamine with 3-methoxy-4-nitrophenylacetic acid, followed by cyclization with hydrazine hydrate and subsequent acylation with ethyl chloroformate. The final product is obtained after purification using column chromatography and recrystallization.
Scientific Research Applications
N-(2-ethoxybenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has shown potential in various scientific research applications. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its anti-inflammatory, analgesic, and anticancer properties. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the protein kinase B (Akt) pathway.
This compound has also been studied for its potential use in agriculture as a herbicide. It has been found to inhibit the growth of various weeds, including barnyard grass and redroot pigweed, without affecting the growth of crops such as rice and wheat.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-3-23-10-7-5-4-6-9(10)8-15-13(19)11-12(18(20)21)14(22-2)17-16-11/h4-7H,3,8H2,1-2H3,(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHGRZZKIXSSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{2-imino-4-oxo-5-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1,3-thiazolidin-3-yl}benzoate](/img/structure/B6131283.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclopropyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6131305.png)

![dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate](/img/structure/B6131311.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6131319.png)

![5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6131338.png)

![1-{3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}ethanol](/img/structure/B6131356.png)
![{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol](/img/structure/B6131359.png)
![7-(4-chlorophenyl)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6131360.png)
![4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6131372.png)

![2-[1-(3-phenylpropyl)-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6131376.png)
